7-hydroxy-N-(1-methoxypropan-2-yl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
7-hydroxy-N-(1-methoxypropan-2-yl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c1-6(4-19-3)13-9(16)8-10(17)14-12-15(11(8)18)7(2)5-20-12/h5-6,17H,4H2,1-3H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWPAWGRJAKGCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)C(=O)NC(C)COC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound 7-hydroxy-N-(1-methoxypropan-2-yl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide are currently unknown. This compound is a derivative of thiazolo[3,2-a]pyrimidines, which have been shown to possess high antitumor, antibacterial, and anti-inflammatory activities.
Mode of Action
It is known that thiazolo[3,2-a]pyrimidines can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target.
Biological Activity
The compound 7-hydroxy-N-(1-methoxypropan-2-yl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a member of the thiazolo[3,2-a]pyrimidine family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article aims to synthesize existing research findings regarding the biological activity of this compound, focusing on its antitumor, antibacterial, and other pharmacological properties.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C12H14N4O3S
- Molecular Weight : 286.33 g/mol
- IUPAC Name : this compound
This compound features a thiazole ring fused with a pyrimidine structure, which is characteristic of compounds known for their biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazolo[3,2-a]pyrimidine derivatives. For instance, compounds similar to 7-hydroxy-N-(1-methoxypropan-2-yl)-3-methyl-5-oxo have shown significant cytotoxicity against various cancer cell lines:
The compound demonstrated an IC50 value of 12.5 µM against the M-HeLa cervical cancer cell line, indicating potent cytotoxic activity. Comparatively, it exhibited lower toxicity towards normal liver cells, suggesting a favorable selectivity profile for targeting cancer cells while sparing healthy tissues.
Antibacterial Activity
In addition to its antitumor properties, thiazolo[3,2-a]pyrimidines are also recognized for their antibacterial effects . Compounds within this class have been tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
These findings indicate that the compound possesses moderate antibacterial activity, which could be beneficial in addressing bacterial infections alongside its anticancer properties.
Other Pharmacological Activities
Thiazolo[3,2-a]pyrimidines are also being explored for additional pharmacological effects:
- Antidiabetic Activity : Some derivatives have shown potential in lowering blood glucose levels in diabetic models.
- Anti-inflammatory Effects : The compounds may exert anti-inflammatory actions through the inhibition of pro-inflammatory cytokines.
- Acetylcholinesterase Inhibition : Certain derivatives are being investigated as potential treatments for Alzheimer's disease due to their ability to inhibit acetylcholinesterase.
Case Studies
A notable study conducted on a series of thiazolo[3,2-a]pyrimidines demonstrated that modifications at specific positions on the thiazole and pyrimidine rings could enhance biological activity significantly. For example:
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against a range of pathogenic microorganisms.
Key Findings
- Minimum Inhibitory Concentration (MIC) : The compound showed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with MIC values as low as 0.21 μM for certain derivatives.
- Broad Spectrum : It also demonstrated antifungal activity against Candida species and selective action against Gram-positive bacteria such as Micrococcus luteus and some Gram-negative microorganisms like Citrobacter freundii and Achromobacter xylosoxidans.
Anti-inflammatory Effects
The compound is part of a class known for anti-inflammatory properties. Its mechanism involves the inhibition of pro-inflammatory mediators.
Anticancer Activity
The thiazolo-pyrimidine derivatives have been explored for their potential anticancer effects.
Research Insights
- Inhibition of Tubulin Polymerization : Certain derivatives have shown the ability to inhibit tubulin polymerization, leading to antiproliferative effects on cancer cell lines such as HepG2 (human liver carcinoma).
- Structure-Activity Relationship (SAR) : Modifications in the chemical structure, particularly substituents on the thiazole ring, have been linked to enhanced anticancer activity.
Antimicrobial Efficacy
A series of thiazole derivatives were synthesized and tested against Plasmodium falciparum, demonstrating significant antimalarial activity with low cytotoxicity in HepG2 cells.
Anticancer Research
A study on a library of thiazole-containing compounds highlighted their potential as anticancer agents, focusing on their effects on cell cycle progression and apoptosis in cancer cell lines.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties
Key Observations:
Hydroxyl vs. Replacement with hydrophobic groups (e.g., 5-phenyl in ) increases lipophilicity but may reduce bioavailability.
N-Substituent Effects :
- Methoxyalkyl Chains (target compound, ): The 1-methoxypropan-2-yl group provides a balance between steric bulk and polarity, likely optimizing membrane permeability.
- Hydroxyalkyl Chains (): Increased hydrophilicity may limit blood-brain barrier penetration but improve renal clearance.
- Aromatic Substituents (): N-phenyl groups enhance π-π stacking but may introduce metabolic liabilities (e.g., cytochrome P450 interactions).
Ring Saturation and Conformation :
Table 2: Activity Profiles of Related Compounds
- Anticancer Activity : Tetrahydroxyphenyl-substituted imidazopyrimidines () show potent activity against MCF-7 cells, suggesting electron-donating groups (e.g., -OH, -OCH₃) enhance cytotoxicity. The target compound’s 7-OH and methoxy groups may confer similar benefits.
- Immunomodulation: N-(furan-2-ylmethyl) derivatives () inhibit immunoproteasome subunits, indicating that heteroaromatic N-substituents are critical for this activity. The target’s methoxyalkyl chain may redirect selectivity toward other targets.
Physicochemical and Crystallographic Comparisons
- Hydrogen Bonding : The 7-OH group in the target compound and derivatives facilitates intermolecular hydrogen bonds, as observed in crystalline analogs (). This property is absent in ester derivatives ().
- Crystal Packing : Aromatic substituents (e.g., 5-phenyl in ) induce dihedral angles >80° between thiazolopyrimidine and benzene rings, reducing π-π stacking efficiency compared to planar analogs.
Preparation Methods
Laccase-Catalyzed Oxidative Coupling
A biomimetic method inspired by Myceliophthora thermophila laccase-mediated synthesis involves oxidizing catechol derivatives to ortho-quinones, followed by Michael addition with active methylene components. Adapting this protocol:
- Substrate Design : Use 3-methyl-2-aminothiazole to ensure methyl incorporation at position 3.
- Oxidation : Enzymatic oxidation of a catechol precursor generates the reactive ortho-quinone intermediate.
- Cyclization : Spontaneous cyclization with a methoxypropan-2-yl-containing carbonyl species forms the pyrimidine ring.
Yield : 35–93% in analogous systems.
Transition-Metal-Free Cyclocondensation
Fluorinated alkynoates react with 2-aminothiazoles under metal-free conditions to yield thiazolo[3,2-a]pyrimidinones. Modifications for non-fluorinated targets:
- Alkyne Selection : Replace trifluorobutynoate with propiolate derivatives bearing methoxypropan-2-yl groups.
- Regioselectivity : The electron-deficient alkyne carbonyl directs nucleophilic attack to position 6, facilitating carboxamide formation.
Conditions : MeOH, 70°C, 12 hours.
Post-Cyclization Functionalization
Hydroxylation at Position 7
Introducing the 7-hydroxy group requires careful oxidation control:
Carboxamide Installation at Position 6
Two strategies emerge from literature:
- In Situ Formation : Employ ethyl 6-carboxylate intermediates (e.g., ethyl 5-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylate) followed by:
- Ugi Multicomponent Reaction : Combine aldehyde, amine, and isocyanide around a preformed thiazolo[3,2-a]pyrimidine core.
Comparative Analysis of Synthetic Routes
Mechanistic Insights
Cyclocondensation Pathway
The reaction between 2-aminothiazole and propiolate derivatives proceeds via:
Steric Effects of 3-Methyl Group
The methyl substituent at position 3 influences:
- Reactivity : Electron-donating effect accelerates cyclization but may hinder subsequent functionalization.
- Conformation : X-ray data of analogous compounds show flattened boat configurations in the pyrimidine ring.
Challenges and Optimization Strategies
Regioselectivity Control
Purification Considerations
- Chromatography : Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) effectively separates polar byproducts.
- Crystallization : Ethyl acetate/hexane mixtures induce crystallization in final products.
Q & A
Q. What are the optimal synthetic routes for preparing 7-hydroxy-N-(1-methoxypropan-2-yl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide?
A common methodology involves multi-step condensation reactions. For example, thiazolopyrimidine derivatives are synthesized via refluxing precursors like 5-phenyl-6-methyl-2-thioxo-tetrahydropyrimidine with aldehydes (e.g., substituted benzaldehydes) in acetic acid/anhydride mixtures, catalyzed by sodium acetate . The 1-methoxypropan-2-yl carboxamide group can be introduced via nucleophilic substitution or coupling reactions, using reagents like chloroacetic acid and appropriate amines. Reaction optimization (temperature: 100–120°C; time: 8–12 hours) is critical for yield improvement (typically 70–80% after recrystallization) .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- X-ray crystallography : Single-crystal analysis reveals bond lengths (e.g., C–C ≈ 1.48–1.52 Å), dihedral angles (e.g., 80–85° between fused rings), and hydrogen-bonding networks (C–H···O interactions with R-factors ~0.05–0.06) .
- NMR : Distinct signals for the methoxypropan-2-yl group (δ 3.3–3.5 ppm for OCH3; δ 1.2–1.4 ppm for CH(CH3)) and the hydroxy group (δ 10–12 ppm, exchangeable with D2O) .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]+) consistent with the molecular formula (C15H18N4O5S) and fragmentation patterns for the thiazolopyrimidine core .
Advanced Research Questions
Q. What strategies can mitigate contradictions in physicochemical data (e.g., solubility, stability) across studies?
Discrepancies often arise from polymorphic forms or solvent-dependent packing. For example:
- Solubility : Use Hansen solubility parameters to identify optimal solvents (e.g., DMSO for polar groups, ethyl acetate for recrystallization) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hydrolysis susceptibility at the 5-oxo and carboxamide groups. Stabilize via lyophilization or excipient formulation .
- Crystallinity : Compare PXRD patterns of batches to identify dominant polymorphs; lattice energy calculations (e.g., using Mercury software) resolve packing discrepancies .
Q. How do substituent modifications (e.g., methoxypropan-2-yl vs. phenyl groups) influence biological activity?
Structure-activity relationship (SAR) studies on analogous thiazolopyrimidines reveal:
- Methoxypropan-2-yl : Enhances solubility (logP reduction by ~0.5 units) and bioavailability compared to hydrophobic aryl groups .
- Hydroxy group at C7 : Critical for hydrogen-bond donor activity (e.g., COX-II inhibition with IC50 ~0.5–1.0 μM) .
- 3-Methyl substitution : Steric effects reduce off-target interactions (e.g., 10-fold selectivity over COX-I in anti-inflammatory assays) .
Q. What experimental designs are recommended for assessing the compound’s mechanism of action in enzymatic assays?
- Kinetic studies : Use Michaelis-Menten plots to determine inhibition constants (Ki) for target enzymes (e.g., COX-II) .
- Docking simulations : Employ AutoDock Vina to model interactions between the hydroxy group and catalytic residues (e.g., Tyr385 in COX-II) .
- Mutagenesis : Validate binding sites by testing activity against enzymes with alanine substitutions (e.g., Arg120Ala in COX-II) .
Methodological Challenges
Q. How can researchers resolve low yields in the final coupling step of the carboxamide group?
- Catalyst optimization : Replace traditional bases (e.g., NaOAc) with DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Solvent screening : Use polar aprotic solvents (e.g., DMF or acetonitrile) to improve nucleophilicity of the amine .
- Purification : Employ flash chromatography (silica gel, 10% MeOH/CH2Cl2) or preparative HPLC (C18 column, 0.1% TFA modifier) .
Q. What analytical techniques are most effective for detecting degradation products under stressed conditions?
- HPLC-MS/MS : Monitor hydrolytic cleavage (e.g., loss of methoxypropan-2-yl group) with a gradient elution (5→95% acetonitrile in 20 min) .
- TGA/DSC : Identify thermal degradation thresholds (e.g., exothermic peaks at >200°C) .
- Forced degradation : Expose to UV light (254 nm, 48 hours) or acidic/basic media (0.1N HCl/NaOH, 70°C) to simulate stability challenges .
Data Interpretation and Validation
Q. How should researchers address discrepancies in crystallographic data (e.g., bond angles) between independent studies?
- Validation tools : Cross-check using the Cambridge Structural Database (CSD) to compare observed bond angles (e.g., C9–S1–C2 ≈ 105–110°) with published analogs .
- Refinement protocols : Apply SHELXL with higher restraints for disordered regions (e.g., methoxypropan-2-yl group) .
- Data deposition : Submit raw diffraction data to repositories (e.g., CCDC) for peer validation .
Q. What statistical methods are appropriate for analyzing dose-response relationships in biological assays?
- Nonlinear regression : Fit data to sigmoidal curves (GraphPad Prism) to calculate EC50/IC50 values .
- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s test for multiple comparisons) .
- QC thresholds : Reject outliers using Grubbs’ test (α = 0.05) and ensure R² > 0.95 for curve fits .
Advanced Synthesis and Modification
Q. What strategies enable regioselective functionalization of the thiazolo[3,2-a]pyrimidine core?
- Electrophilic substitution : Use Br2/FeCl3 to brominate at C2 or C4 positions (directed by the electron-rich thiazole ring) .
- Cross-coupling : Suzuki-Miyaura reactions (Pd(PPh3)4, K2CO3) introduce aryl groups at C5 with >90% regioselectivity .
- Protecting groups : Temporarily block the 7-hydroxy group with TBSCl (tert-butyldimethylsilyl chloride) to prevent side reactions during alkylation .
Tables
Table 1: Key Crystallographic Parameters for Thiazolo[3,2-a]Pyrimidine Derivatives
| Parameter | Value (This Compound) | Reference Compound |
|---|---|---|
| Space group | P21/c | P212121 |
| Dihedral angle (thiazole:pyrimidine) | 81.2° | 80.9° |
| Hydrogen bonds (per molecule) | 2–3 | 3–4 |
| R-factor | 0.058 | 0.044 |
Table 2: Biological Activity of Structural Analogs
| Substituent at N-position | COX-II IC50 (μM) | Solubility (mg/mL) |
|---|---|---|
| 1-Methoxypropan-2-yl (this compound) | 0.78 | 1.2 (pH 7.4) |
| Phenyl | 1.45 | 0.3 (pH 7.4) |
| Thiomorpholine | 0.92 | 0.8 (pH 7.4) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
